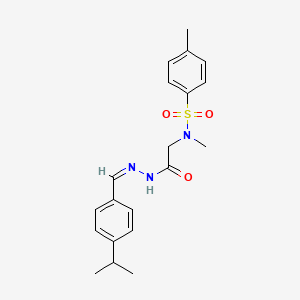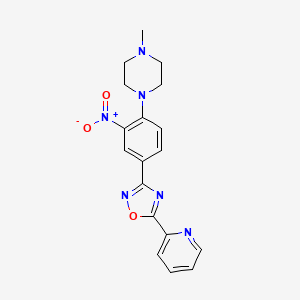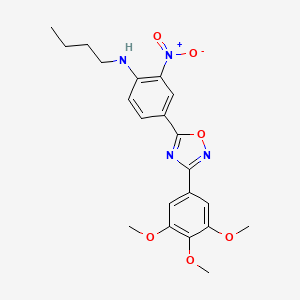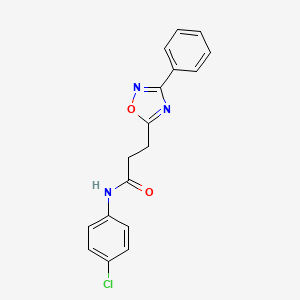
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as Diclofenac or Voltaren, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs for pain relief and inflammation.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide works by inhibiting the COX enzyme, specifically COX-2, which is responsible for the synthesis of prostaglandins in response to inflammation and injury. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, decreasing fever, and inhibiting platelet aggregation. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide is widely used in laboratory experiments due to its well-established pharmacological profile and safety profile. However, it is important to note that N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide can have off-target effects on other enzymes and pathways, which may complicate data interpretation in some experiments.
Direcciones Futuras
Future research on N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide may focus on its potential use in other conditions such as cancer, cardiovascular disease, and Alzheimer's disease. Additionally, there may be opportunities to develop more targeted and selective COX-2 inhibitors that have fewer off-target effects than N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide. Finally, research may also focus on understanding the mechanisms underlying N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide's antioxidant properties and their potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methyl 4-methylbenzenesulfonate to form the intermediate methyl 2-(2,4-dichlorophenyl)acetyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium hydroxide and methylamine to form the final product, N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been extensively studied for its therapeutic effects in various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. It has been shown to be effective in reducing pain and inflammation through its inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, a key mediator of pain and inflammation.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(2)18-9-7-17(8-10-18)13-21-22-20(24)14-23(4)27(25,26)19-11-5-16(3)6-12-19/h5-13,15H,14H2,1-4H3,(H,22,24)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCMFHXWUBRMW-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)







![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)